molecular formula C18H12FN3OS B7811742 1-(4-FLUOROPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ETHAN-1-ONE

1-(4-FLUOROPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ETHAN-1-ONE

Cat. No.: B7811742
M. Wt: 337.4 g/mol
InChI Key: BCCMCKZJVYOKRE-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ETHAN-1-ONE is a complex organic compound that features a fluorophenyl group, a triazoloquinoline moiety, and a sulfanyl linkage

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Triazoloquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or other suitable methods to introduce the fluorine atom.

    Formation of the Sulfanyl Linkage: This can be done through thiolation reactions, where a thiol group is introduced and subsequently linked to the ethanone moiety.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-FLUOROPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: This compound could be used in the development of new materials with unique electronic or optical properties.

    Biological Studies: It may be used in studies to understand its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets. The triazoloquinoline moiety may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl linkage may play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds include other triazoloquinoline derivatives and fluorophenyl-containing compounds. Compared to these, 1-(4-FLUOROPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which may confer distinct biological or material properties.

Some similar compounds include:

  • 1-(4-FLUOROPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}ETHAN-1-ONE
  • 1-(4-FLUOROPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}ETHAN-2-OL

These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical behavior and applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS/c19-14-8-5-13(6-9-14)16(23)11-24-18-21-20-17-10-7-12-3-1-2-4-15(12)22(17)18/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCMCKZJVYOKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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